molecular formula C13H14N2 B2365002 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzonitrile CAS No. 1250588-28-3

4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzonitrile

Cat. No. B2365002
CAS RN: 1250588-28-3
M. Wt: 198.269
InChI Key: WBCNZXFYHZTLRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzonitrile” is a chemical compound with the molecular formula C10H16N2 . It has a molecular weight of 164.25 g/mol . The IUPAC name for this compound is 4-(2-azabicyclo[2.2.1]heptan-2-yl)butanenitrile .


Synthesis Analysis

The synthesis of 2-azabicyclo[2.2.1]heptanes has been reported in the literature. For instance, a chiral phosphoric acid-catalyzed ring-opening of meso-epoxides was developed, which resulted in a range of 2-azabicyclo[2.2.1]heptanes . These were obtained in high yields with excellent enantioselectivities .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C10H16N2/c11-5-1-2-6-12-8-9-3-4-10(12)7-9/h9-10H,1-4,6-8H2 . The Canonical SMILES for this compound is C1CC2CC1CN2CCCC#N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 164.25 g/mol . It has an XLogP3-AA value of 1.3, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has a topological polar surface area of 27 Ų . The compound has a complexity of 203 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Catalysis and Green Chemistry

Pharmaceutical Reference Standards

properties

IUPAC Name

4-(2-azabicyclo[2.2.1]heptan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-8-10-1-4-12(5-2-10)15-9-11-3-6-13(15)7-11/h1-2,4-5,11,13H,3,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCNZXFYHZTLRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-Azabicyclo[2.2.1]heptan-2-yl}benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.